molecular formula C16H33N5O8 B1668101 Butirosamine CAS No. 50474-68-5

Butirosamine

Cat. No. B1668101
CAS RN: 50474-68-5
M. Wt: 423.46 g/mol
InChI Key: HBJPTJYMDQDYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butirosamine is a biochemical.

Scientific Research Applications

Carcinogenicity in Urinary Bladder

  • Rat models using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a compound related to butirosamine, have been instrumental in studying carcinogenesis in the urinary bladder. Alterations in genes like p53 and H-ras were observed, which are similar to those in human urinary bladder carcinomas, suggesting that BBN-induced rat carcinomas can be a model for human bladder cancer research (Masui et al., 1994).

Sex Differences in Carcinogen Response

  • Research has shown that there is a significant difference in the development of bladder tumors between male and female mice when exposed to BBN. This sex-based variation in susceptibility to tumor induction is influenced by hormonal modifications, which can be neutralized through castration or testosterone treatment (Bertram & Craig, 1972).

Promoting Activities in Carcinogenesis

  • BBN's role in promoting urinary bladder carcinogenesis has been evaluated. Studies have found that substances like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) significantly increased bladder lesions when administered following BBN initiation, demonstrating their promoting activity in carcinogenesis (Imaida et al., 1983).

Urothelial Chemical Carcinogenesis

  • BBN is recognized as a primary urothelial chemical carcinogen in research due to its ability to induce a spectrum of urothelial lesions similar to those in humans. It's used for studying urinary bladder carcinogenesis and evaluating new therapeutic strategies (Vasconcelos-Nóbrega et al., 2012).

Metabolite Analysis in Bladder Cancer

  • The urinary level of BBN metabolites, such as N-butyl-N-(3-carboxypropyl) nitrosamine (BCPN), has been a critical parameter in the study of bladder cancer. Analytical techniques like GC/MS have been employed to detect these metabolites and understand their role in carcinogenesis (Hsieh et al., 2011).

In Vitro Neoplastic Transformation

  • BBN and its derivatives have been used to induce neoplastic transformation of epithelial cells of rat urinary bladder in vitro, providing a model for studying bladder carcinogenesis at the cellular level (Hashimoto & Kitagawa, 1974).

properties

CAS RN

50474-68-5

Product Name

Butirosamine

Molecular Formula

C16H33N5O8

Molecular Weight

423.46 g/mol

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27)

InChI Key

HBJPTJYMDQDYRR-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butirosamine;  Z-1159-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butirosamine
Reactant of Route 2
Butirosamine
Reactant of Route 3
Butirosamine
Reactant of Route 4
Butirosamine
Reactant of Route 5
Butirosamine
Reactant of Route 6
Butirosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.